molecular formula C17H23NO4S B10868825 methyl 5-{(2S,3R,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate

methyl 5-{(2S,3R,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate

Cat. No.: B10868825
M. Wt: 337.4 g/mol
InChI Key: MKXMYDFBYDXTMK-IJEWVQPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(2S,3R,4S)-4-(benzoylamino)-3-hydroxytetrahydro-2-thiophenyl]pentanoate is a complex organic compound with a unique structure that includes a benzoylamino group, a hydroxytetrahydrothiophenyl group, and a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(2S,3R,4S)-4-(benzoylamino)-3-hydroxytetrahydro-2-thiophenyl]pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoylamino group: This can be achieved by reacting an appropriate amine with benzoyl chloride under basic conditions.

    Construction of the hydroxytetrahydrothiophenyl moiety:

    Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2S,3R,4S)-4-(benzoylamino)-3-hydroxytetrahydro-2-thiophenyl]pentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the benzoylamino moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted benzoylamino derivatives.

Scientific Research Applications

Methyl 5-[(2S,3R,4S)-4-(benzoylamino)-3-hydroxytetrahydro-2-thiophenyl]pentanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of methyl 5-[(2S,3R,4S)-4-(benzoylamino)-3-hydroxytetrahydro-2-thiophenyl]pentanoate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the hydroxytetrahydrothiophenyl moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[(2S,3R,4S)-4-(benzoylamino)-3-hydroxytetrahydro-2-furanyl]pentanoate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 5-[(2S,3R,4S)-4-(benzoylamino)-3-hydroxytetrahydro-2-pyranyl]pentanoate: Similar structure but with a pyran ring instead of a thiophene ring.

Uniqueness

Methyl 5-[(2S,3R,4S)-4-(benzoylamino)-3-hydroxytetrahydro-2-thiophenyl]pentanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its furan and pyran analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H23NO4S

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 5-[(2S,3R,4S)-4-benzamido-3-hydroxythiolan-2-yl]pentanoate

InChI

InChI=1S/C17H23NO4S/c1-22-15(19)10-6-5-9-14-16(20)13(11-23-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-8,13-14,16,20H,5-6,9-11H2,1H3,(H,18,21)/t13-,14+,16-/m1/s1

InChI Key

MKXMYDFBYDXTMK-IJEWVQPXSA-N

Isomeric SMILES

COC(=O)CCCC[C@H]1[C@@H]([C@@H](CS1)NC(=O)C2=CC=CC=C2)O

Canonical SMILES

COC(=O)CCCCC1C(C(CS1)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.